molecular formula C23H18BrN3OS B2666046 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 540498-98-4

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2666046
CAS No.: 540498-98-4
M. Wt: 464.38
InChI Key: ZLSZAAPUGBLFNO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a bromophenyl group, a phenyl group, a p-tolyl group, and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps. One common method includes the formation of the 1,2,4-triazole ring followed by the introduction of the bromophenyl and phenyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Researchers may study its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could lead to the creation of products with enhanced performance.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanol
  • 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethane
  • 1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanoic acid

Uniqueness

1-(4-bromophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is unique due to its specific combination of functional groups and its 1,2,4-triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3OS/c1-16-7-9-18(10-8-16)22-25-26-23(27(22)20-5-3-2-4-6-20)29-15-21(28)17-11-13-19(24)14-12-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZAAPUGBLFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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